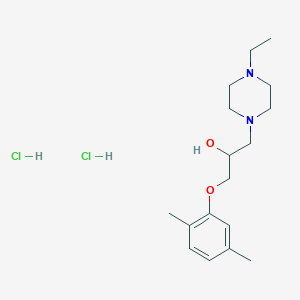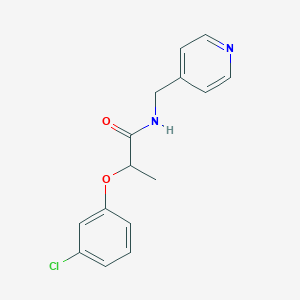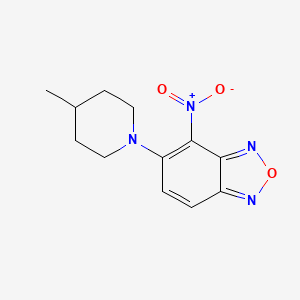![molecular formula C14H16N4O B5232621 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" often involves complex organic synthesis techniques including catalysis and peptide coupling reactions, as demonstrated by Shiina et al. (2008), who synthesized various carboxamides from corresponding carboxylic acids and amines using 4-(dimethylamino)pyridine N-oxide (DMAPO) as a catalyst under mild conditions to avoid racemization in oligopeptides synthesis (Shiina et al., 2008). Similarly, Kumar et al. (2003) developed a convenient synthesis for a selective CRF1 antagonist as a potential PET ligand, showcasing the compound's utility in imaging studies (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of related compounds reveals extensive intramolecular and intermolecular hydrogen bonding, as seen in studies of pyridine-2,6-dicarboxamide derivatives. Marlin et al. (2000) explored the hydrogen bonding network of pyridine-2,6-dicarboxamide, demonstrating the strength of these interactions both in solid state and in solution, which are crucial for understanding the compound's chemical behavior (Marlin et al., 2000).
Chemical Reactions and Properties
The chemical reactivity and properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and its analogs involve diverse reactions such as iodolactonisation catalyzed by 4-(dimethylamino)pyridine derivatives, indicating the versatility and reactivity of these compounds. Meng et al. (2015) found that 4-(dimethylamino)pyridine effectively catalyzes the iodolactonisation of γ,δ-unsaturated carboxylic acids under neutral conditions (Meng et al., 2015).
Physical Properties Analysis
The physical properties, including solubility and thermal behavior, of compounds structurally related to "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide," can be significantly influenced by their molecular structure and the presence of specific functional groups. For instance, Faghihi and Mozaffari (2008) synthesized new polyamides containing pyridyl moieties, highlighting the importance of structural features in determining the physical properties such as solubility and thermal stability of these compounds (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
Explorations into the chemical properties of "N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide" and similar compounds reveal a broad spectrum of reactivity and potential for forming diverse chemical bonds and structures. This is exemplified by the work of Prek et al. (2015), who described metal-free syntheses of 2,4,6-trisubstituted pyridines, providing insights into the chemical versatility and potential applications of these compounds (Prek et al., 2015).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and usage. For instance, N,N,N,N-Tetramethylethylenediamine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18(2)13-11(6-5-9-16-13)10-17-14(19)12-7-3-4-8-15-12/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFXMMGFYFSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)

![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![N-{[(2-bromophenyl)amino]carbonothioyl}-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B5232568.png)
![N-1,3-benzodioxol-5-yl-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5232591.png)



![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5232645.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)